molecular formula C22H30O4 B1305296 Cannabichromenic acid CAS No. 20408-52-0

Cannabichromenic acid

Cat. No.: B1305296
CAS No.: 20408-52-0
M. Wt: 358.5 g/mol
InChI Key: HRHJHXJQMNWQTF-UHFFFAOYSA-N
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Description

Cannabichromenic acid is a minor cannabinoid found in the Cannabis sativa plant. It is a precursor to cannabichromene, one of the many cannabinoids present in cannabis. The chemical formula of this compound is C22H30O4, and it has a molar mass of 358.478 g/mol . This compound is known for its potential therapeutic properties and is a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cannabichromenic acid is synthesized from cannabigerolic acid through the action of the enzyme this compound synthase . The biosynthesis involves the cyclization of cannabigerolic acid or its Z isomer, cannabinerolic acid . The reaction conditions typically involve the presence of this specific enzyme under controlled conditions.

Industrial Production Methods: Industrial production of this compound involves the cultivation of Cannabis sativa plants, followed by extraction and purification processes. The extraction is usually done using solvents like ethanol or supercritical carbon dioxide, which are then followed by chromatographic techniques to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: Cannabichromenic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Decarboxylation: Heat is commonly used to induce decarboxylation.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

Major Products:

    Decarboxylation: Cannabichromene is the primary product.

    Oxidation and Reduction: Various oxidized and reduced derivatives of this compound.

Mechanism of Action

Comparison with Similar Compounds

Cannabichromenic acid is unique among cannabinoids due to its specific biosynthetic pathway and distinct pharmacological properties. Similar compounds include:

This compound stands out due to its potent antibacterial activity and its role as a precursor to cannabichromene, highlighting its importance in both scientific research and potential therapeutic applications.

Properties

IUPAC Name

5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-7-pentylchromene-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O4/c1-5-6-7-10-16-14-18-17(20(23)19(16)21(24)25)11-13-22(4,26-18)12-8-9-15(2)3/h9,11,13-14,23H,5-8,10,12H2,1-4H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHJHXJQMNWQTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC2=C(C=CC(O2)(C)CCC=C(C)C)C(=C1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301336859
Record name (+-)-Cannabichromenic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20408-52-0, 185505-15-1
Record name Cannabichromenic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020408520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+-)-Cannabichromenic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185505151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+-)-Cannabichromenic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CANNABICHROMENIC ACID, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NNW8UMP980
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CANNABICHROMENIC ACID, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GHH6KX8TQS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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